
5-hydroxy-1H-indole-3-carbonitrile
Overview
Description
5-Hydroxy-1H-indole-3-carbonitrile is a compound that has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used for the enantioselective preparation of antifungal agents .
Molecular Structure Analysis
The molecular structure of 5-hydroxy-1H-indole-3-carbonitrile involves a indole ring with a hydroxy group at the 5th position and a carbonitrile group at the 3rd position . More detailed structural analysis would require specific studies or computational modeling .Chemical Reactions Analysis
Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, can undergo various chemical reactions. They have been used in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product .Physical And Chemical Properties Analysis
5-Hydroxy-1H-indole-3-carbonitrile is a solid compound with a molecular weight of 158.16 . It has the IUPAC name 5-hydroxy-1H-indole-3-carbonitrile and the InChI code 1S/C9H6N2O/c10-4-6-5-11-9-2-1-7 (12)3-8 (6)9/h1-3,5,11-12H .Scientific Research Applications
Multicomponent Reactions (MCRs)
5-hydroxy-1H-indole-3-carbonitrile: is a valuable precursor in multicomponent reactions, which are one-step processes that combine multiple starting materials to form complex molecules . These reactions are sustainable, high-yielding, and cost-effective, aligning with green chemistry principles. The indole derivative’s inherent functional groups facilitate diverse bond-building methods, enhancing chemo-, stereo-, and regioselectivity .
Antiviral Agents
Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile , have been studied for their antiviral properties. They are part of compounds that show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, due to their ability to interfere with viral replication .
Anti-inflammatory and Analgesic Activities
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. They can be compared with established medications like indomethacin and celecoxib, offering potential as new therapeutic agents with lower ulcerogenic indexes .
Anticancer Properties
The indole nucleus is a common feature in many compounds with anticancer activities5-hydroxy-1H-indole-3-carbonitrile may serve as a scaffold for developing new anticancer drugs, leveraging its ability to bind to various biological targets involved in cancer progression .
Antimicrobial Applications
Indole derivatives are known for their antimicrobial effects5-hydroxy-1H-indole-3-carbonitrile could be used to synthesize new compounds that combat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Inhibitors of Glycogen Synthase Kinase 3 (GSK-3)
This compound has been utilized in the synthesis of inhibitors for GSK-3, a kinase involved in numerous cellular processes. Inhibiting GSK-3 has implications for treating conditions like Alzheimer’s disease and bipolar disorder .
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
5-hydroxy-1H-indole-3-carbonitrile: is also a precursor for IMPDH inhibitors. IMPDH plays a crucial role in purine nucleotide synthesis, and its inhibition is a strategy for developing immunosuppressive and antiviral drugs .
HIV-1 Integrase Inhibitors
The compound is part of the synthesis of HIV-1 integrase inhibitors. These inhibitors prevent the integration of viral DNA into the host genome, which is a key step in the HIV replication cycle, offering a pathway for new HIV treatments .
Future Directions
Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Their role in the synthesis of active molecules and potential as precursors for various heterocyclic derivatives make them a promising area of research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-hydroxy-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, and more.
properties
IUPAC Name |
5-hydroxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKOJSYDMZPWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442658 | |
| Record name | 3-Cyano-5-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1H-indole-3-carbonitrile | |
CAS RN |
197512-21-3 | |
| Record name | 3-Cyano-5-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)
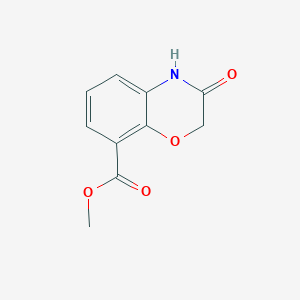
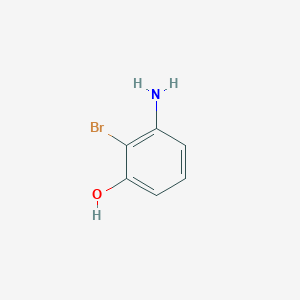
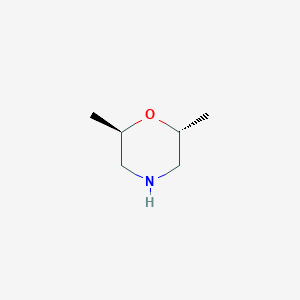


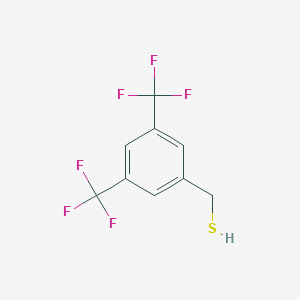
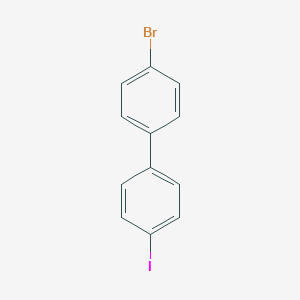
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
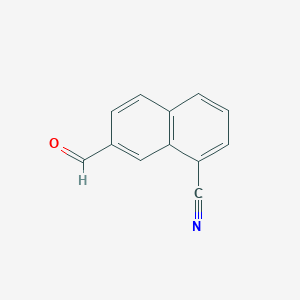
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

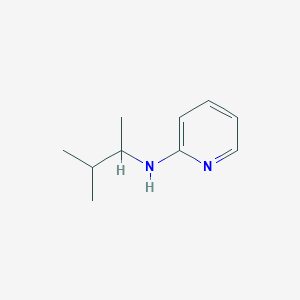
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)